molecular formula C8H10BrNO B1374283 5-Bromo-4-methoxy-2-methylaniline CAS No. 861084-04-0

5-Bromo-4-methoxy-2-methylaniline

Cat. No.: B1374283
CAS No.: 861084-04-0
M. Wt: 216.07 g/mol
InChI Key: KSSWHWHADJOWJF-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-methylaniline: is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, featuring a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position on the benzene ring

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methoxy-2-methylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor. The compound increases the deacetylase activity of SIRT6 by binding to an allosteric site, leading to a decrease in histone levels in human hepatocellular carcinoma cells . This interaction highlights the potential of this compound in modulating enzyme activity and influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with SIRT6 leads to changes in histone levels, which can impact gene expression and cellular metabolism . Additionally, its effects on cell signaling pathways may contribute to its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the allosteric site of SIRT6, enhancing its deacetylase activity . This binding interaction results in the modulation of enzyme activity, leading to changes in gene expression and cellular function. The molecular mechanism of this compound involves enzyme activation and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Degradation over time can lead to changes in its activity and efficacy, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s efficacy plateaus beyond a certain dosage . Additionally, high doses may result in toxicity, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes metabolic transformations, leading to the formation of metabolites that can influence cellular processes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation . The compound’s distribution within cells can affect its activity and function, making it important to study its transport dynamics in detail.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxy-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically affecting the methoxy or methyl groups.

    Reduction: Reduction reactions can target the bromine atom or the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenation reagents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include dehalogenated or hydrogenated derivatives.

    Substitution: Products depend on the substituent introduced, such as nitro, amino, or alkyl groups.

Scientific Research Applications

Chemistry: 5-Bromo-4-methoxy-2-methylaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: In biological research, this compound can be used to study the effects of brominated anilines on biological systems, including their potential as enzyme inhibitors or signaling molecules.

Medicine: The compound’s derivatives may have pharmaceutical applications, including potential use as precursors for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

  • 2-Bromo-4-methylaniline
  • 4-Methoxy-2-methylaniline
  • 2-Methylaniline
  • 5-Bromo-2-methoxyaniline

Comparison: Compared to these similar compounds, 5-Bromo-4-methoxy-2-methylaniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. For example, the presence of both a bromine atom and a methoxy group on the aromatic ring can enhance its electrophilic substitution reactions and potentially increase its efficacy in pharmaceutical applications .

Properties

IUPAC Name

5-bromo-4-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSWHWHADJOWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735732
Record name 5-Bromo-4-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861084-04-0
Record name 5-Bromo-4-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-(5-bromo-4-methoxy-2-methylphenyl)acetamide (108 g, 0.42 mol) in MeOH (400 mL) is added concentrated HCl (160 mL, 2 mol). After being heated at reflux overnight, the mixture is neutralized with aqueous NaHCO3, and extracted with EtOAc (1200 mL). The organic phase is dried and concentrated to afford the product (76 g, 84% yield). MS (m/z): 216.0 (M+H).
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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